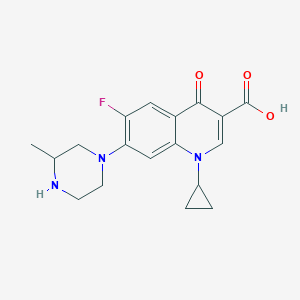

1-环丙基-6-氟-7-(3-甲基哌嗪-1-基)-4-氧代喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of quinoline, which is a class of organic compounds with a bicyclic structure. It contains a cyclopropyl group, a fluorine atom, a methylpiperazine group, and a carboxylic acid group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic quinoline core, with various substituents attached. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule and can affect its reactivity. The fluorine atom is highly electronegative, which can also influence the compound’s chemical behavior. The methylpiperazine group is a type of amine, which can participate in a variety of chemical reactions. Finally, the carboxylic acid group can act as an acid, donating a proton .Chemical Reactions Analysis

As a quinoline derivative, this compound can undergo a variety of chemical reactions. The presence of the fluorine atom, the methylpiperazine group, and the carboxylic acid group can all influence its reactivity. For example, the carboxylic acid group can undergo reactions such as esterification or amide formation. The fluorine atom can be replaced by other groups in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make it acidic. The fluorine atom and the methylpiperazine group could affect its polarity and hence its solubility in different solvents .科学研究应用

Antimicrobial Agent

This compound is a type of fluoroquinolone, a class of broad-spectrum antimicrobial agents active against a wide range of Gram-positive and Gram-negative bacteria . They act as inhibitors of DNA topoisomerases, mainly gyrase and topoisomerase IV, two fundamental enzymes in several aspects of DNA activity .

Antitubercular Activity

In a study, sixteen fluoroquinolones analogs of this compound were synthesized and their antitubercular activity was evaluated . Fourteen of these derivatives were found to be active against M. tuberculosis .

Drug Discovery

The results of the antitubercular activity study confirm the potential of fluoroquinolone derivatives as lead compounds in antimycobacterial drug discovery .

Synthesis of New Compounds

This compound can be used as a starting material for the synthesis of new compounds. For example, it can be coupled with terpenes, prenol, geraniol, nerol or farnesol to create new compounds .

Treatment of Bacterial Infections

Fluoroquinolones, including this compound, are among the most widely used drugs for the treatment of bacterial infections today .

Research and Development

This compound is used in research and development, and it’s available as a certified reference material .

安全和危害

Based on the available information, this compound has been classified with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

未来方向

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. Given the biological activity of many quinoline derivatives, it could be of interest to investigate its potential as a pharmaceutical .

属性

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWTUITSIYILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918692 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

CAS RN |

93107-32-5 |

Source

|

| Record name | ITV 8912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。